2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJZIIUDXYYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the biphenyl and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl core . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the formation of the triazole ring via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is carried out in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and the click reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,2,3-triazole moiety can inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis. For instance, triazole derivatives have been shown to possess selective cytotoxicity against various cancer cell lines, making them promising candidates for drug development .
CB1 Modulation
The compound has potential applications in modulating the cannabinoid receptor type 1 (CB1). Studies suggest that triazole-containing compounds can influence appetite regulation and obesity treatment by acting on CB1 receptors. This modulation is particularly relevant in developing therapeutic agents for metabolic disorders and addiction .
Antimicrobial Properties
Triazoles exhibit significant antimicrobial activity against a range of pathogens. The incorporation of specific substituents into the triazole ring can enhance its efficacy against bacteria and fungi. Research has demonstrated that certain triazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death .
Antioxidant Activity
The antioxidant potential of triazoles is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that triazole derivatives exhibit strong radical scavenging activity, which can be beneficial in preventing oxidative damage associated with various diseases .
Material Science Applications
Polymer Chemistry
Triazoles are utilized in polymer chemistry for their ability to form cross-linked networks through click chemistry reactions (e.g., CuAAC). This property allows for the development of new materials with enhanced mechanical properties and thermal stability. Such materials are applicable in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds with various enzymes, which can modulate their activity . The biphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins . Overall, the compound’s effects are mediated through a combination of hydrogen bonding, hydrophobic interactions, and possibly other non-covalent interactions .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Compound 1d (1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole) :
- Structural Similarities : Both compounds adopt a "V" shape, with the triazole ring forming a dihedral angle of ~16°–17° with adjacent aryl groups. The biphenyl group in the target compound and the pyridine-phenyl moiety in 1d facilitate π-π stacking interactions .
- Key Differences : Intermolecular interactions in 1d involve C–H···N(pyridine) and C–H···O(carbonyl) hydrogen bonds, whereas the target compound’s 4'-methyl group may promote C–H···π(triazole) or hydrophobic interactions. Crystal packing in 1d forms a 2D network, while the methyl-biphenyl group in the target compound could lead to distinct supramolecular arrays .
- Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Substituent Effects: The phenoxymethyl and bromophenyl-thiazole groups in 9c introduce bulkier substituents compared to the azetidine-biphenyl system. Biological Activity: 9c exhibits antitumor activity against HepG2 cells (IC₅₀ = 2.94 µM) , suggesting that the target compound’s azetidine and methyl-biphenyl groups may similarly influence cytotoxicity, though specific data are unavailable.
Data Tables
Table 1: Structural and Electronic Properties
Biological Activity
The compound 2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with an azetidine moiety and a biphenyl carbonyl group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
- Anticancer Activity : Triazole derivatives have been studied for their potential anticancer properties. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Activity : The presence of the triazole ring is associated with radical scavenging capabilities, which can mitigate oxidative stress in cells.
Anticancer Studies
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 12.5 |
| Compound B | HeLa (cervical) | 10.0 |
| Compound C | A549 (lung) | 15.0 |
These results indicate that modifications in the molecular structure directly influence the anticancer efficacy of triazole derivatives.
Antimicrobial Activity
The antimicrobial activity of related triazole compounds has been extensively documented. For example, a study reported that triazoles exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentration (MIC) values:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | P. aeruginosa | 64 |
These findings suggest that the incorporation of specific functional groups can enhance antimicrobial potency.
Antioxidant Activity
The antioxidant capacity of triazole derivatives has also been evaluated using various in vitro models. A study utilized DPPH and ABTS assays to assess radical scavenging activity:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound G | 75% at 50 µM | 70% at 50 µM |
| Compound H | 60% at 50 µM | 65% at 50 µM |
These results indicate that the tested compounds possess significant antioxidant properties, which may contribute to their overall biological efficacy.
Case Studies
Case Study 1: Anticancer Activity in Vivo
A recent in vivo study evaluated the anticancer effects of a triazole derivative structurally similar to our compound in a mouse model bearing xenografted tumors. The results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, a series of synthesized triazoles were tested against resistant strains of bacteria. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole, and how do reaction conditions impact yield?
The compound is typically synthesized via multi-step reactions involving:
- Azetidine coupling : The azetidine ring is functionalized with 4'-methylbiphenyl-4-carbonyl groups using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce the 1,2,3-triazole moiety. Solvents (acetonitrile or THF), catalyst loading (CuSO₄/NaAsc), and temperature (50–80°C) critically influence regioselectivity and yield .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures purity, with yields ranging from 66–88% depending on reactant ratios and byproduct formation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) identifies key protons (e.g., azetidine CH₂ at δ ~3.5–4.0 ppm, triazole CH at δ ~7.5–8.5 ppm) and confirms regiochemistry .
- HRMS : Validates molecular ion peaks (e.g., [M]⁺ at m/z 236.0805 for triazole derivatives) with <2 ppm error .
- IR spectroscopy : Detects functional groups (e.g., carbonyl C=O at ~1700 cm⁻¹, triazole C-N at ~1545 cm⁻¹) .
- TLC : Monitors reaction progress using silica gel plates (Rf ~0.30–0.58) .
Advanced Research Questions
Q. How can regioselectivity in 1,2,3-triazole formation be controlled during synthesis?
Regioselectivity (N1 vs. N2 substitution) is influenced by:
- Base selection : Strong bases like DBU favor N2-substituted triazoles via deprotonation of the triazolium intermediate .
- Catalyst systems : Cu(I) catalysts (e.g., CuBr) promote N1 selectivity, while Ru-based catalysts shift to N2 .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing N2 selectivity by ~80% in optimized conditions .
Q. What computational methods are effective for predicting this compound’s bioactivity and binding modes?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Docking studies in revealed hydrogen bonding between the triazole ring and active-site residues (e.g., Asp86 in α-glucosidase) .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and identify key hydrophobic interactions with the biphenyl moiety .
- QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro on biphenyl) with IC₅₀ values for activity optimization .
Q. How do structural modifications to the azetidine or biphenyl groups alter physicochemical properties?
- Azetidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but reduces solubility (logP +0.5) .
- Biphenyl substitutions : 4'-Methyl enhances lipophilicity (clogP ~3.2), while polar groups (e.g., -OH) improve aqueous solubility but reduce membrane permeability .
- Triazole derivatives : N-methylation decreases crystallinity, complicating X-ray analysis, but improves bioavailability (F% >60% in murine models) .
Q. What challenges arise in crystallizing this compound, and how can SHELX refine its structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
